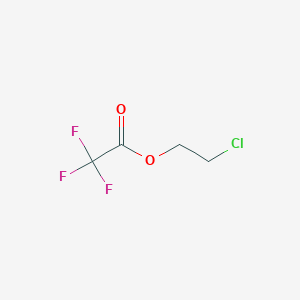

2-Chloroethyl trifluoroacetate

Overview

Description

2-Chloroethyl trifluoroacetate (CETFA) is an organic compound that has been used extensively in scientific research due to its unique properties and wide range of applications. CETFA is a colorless liquid that is soluble in water and organic solvents. It is a versatile reagent that has been used in a variety of experiments, including synthesis, biochemistry, and physiology. CETFA is a non-toxic compound that is relatively safe to handle and use in the laboratory.

Scientific Research Applications

Environmental Impact and Atmospheric Studies

- Trifluoroacetate as an Environmental Concern : A study found that trifluoroacetate, a degradation product of compounds including 2-Chloroethyl trifluoroacetate, is accumulating in ecosystems, raising environmental concerns (Jordan & Frank, 1999).

- Persistence in Ecosystems : Research on trifluoroacetate's impact on vernal pool ecosystems found that it accumulates in plant tissue without affecting germination or plant health, indicating its persistence and potential bioaccumulation (Benesch et al., 2002).

Chemical Analysis and Detection Methods

- Analytical Techniques : A method was developed for determining trifluoroacetate levels in plasma, utilizing gas-liquid chromatography of its derivatives, highlighting its role in analytical chemistry (Caddy & Idowu, 1986).

- Environmental Detection : A novel analytical method was devised for detecting trifluoroacetic acid in water and air, crucial for monitoring its environmental levels (Zehavi & Seiber, 1996).

Applications in Organic Synthesis and Catalysis

- Use in Organic Synthesis : Trifluoroacetic acid, closely related to this compound, is extensively used in organic synthesis as a solvent, catalyst, and reagent, showcasing its versatility (López & Salazar, 2013).

- Catalytic Applications : Iron(III) trifluoroacetate has been used as an efficient catalyst in various chemical reactions, demonstrating the catalytic potential of trifluoroacetate derivatives (Iranpoor & Adibi, 2000).

Environmental Chemistry and Toxicology

- Toxicity and Environmental Risks : A comprehensive study on trifluoroacetic acid, a product of this compound degradation, assessed its sources, fates, toxicity, and environmental risks, emphasizing its ecological implications (Solomon et al., 2016).

- Fate in Aquatic Ecosystems : Research on the fate of trifluoroacetic acid in pond waters found it to be extremely persistent, underscoring the need for environmental monitoring of such compounds (Ellis et al., 2001).

Miscellaneous Applications

- Photocatalysis : Trifluoroacetic acid, derived from this compound, was used to enhance the photocatalytic activity of F-doped TiO2, indicating its utility in advanced material synthesis (Samsudin et al., 2016).

- Synthesis of Benzimidazoles : Trifluoroacetic acid was used as a catalyst for the synthesis of benzimidazoles in aqueous media, showcasing its application in pharmaceutical chemistry (Mohammadizadeh & Taghavi, 2011).

Mechanism of Action

Target of Action

It’s known that this compound is used in organofluorine chemistry , which suggests it may interact with various biological targets depending on the specific context.

Biochemical Pathways

A related compound, tris(2-chloroethyl) phosphate (tcep), has been shown to affect thyroid hormone levels and induce oxidative stress in freshwater fish . It’s possible that 2-Chloroethyl trifluoroacetate could have similar effects, but more research is needed to confirm this.

Result of Action

Given its use in organofluorine chemistry , it’s possible that it could have various effects depending on the specific biological context. More research is needed to elucidate these effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, trifluoroacetic acid, a related compound, has been found in the environment at concentrations higher than expected from anthropogenic sources, suggesting natural sources such as volcanic activity and deep ocean vents . These environmental reservoirs could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

It is known that the compound is stable and highly soluble, suggesting that it could interact with various biomolecules in the cell .

Cellular Effects

Trifluoroacetate, a related compound, has been shown to have low acute toxicity and can cause mild liver hypertrophy in rats .

Molecular Mechanism

It is known that trifluoroacetate can induce weak peroxisome proliferation in rats .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and resistant to degradation .

Dosage Effects in Animal Models

Trifluoroacetate, a related compound, has been shown to cause mild liver hypertrophy in rats at certain dosages .

Metabolic Pathways

It is known that trifluoroacetate, a related compound, can be metabolized in the liver .

Transport and Distribution

It is known that the compound is highly soluble, suggesting that it could be easily transported and distributed within cells .

Subcellular Localization

Due to its high solubility, it is likely that the compound could be found in various compartments within the cell .

Properties

IUPAC Name |

2-chloroethyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3O2/c5-1-2-10-3(9)4(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOBKOUBDVFRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503090 | |

| Record name | 2-Chloroethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40949-99-3 | |

| Record name | 2-Chloroethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroethyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4,N4'-Bis(3-Bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1610969.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1610975.png)

![3-Hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B1610980.png)

![1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine](/img/structure/B1610985.png)

![2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610986.png)